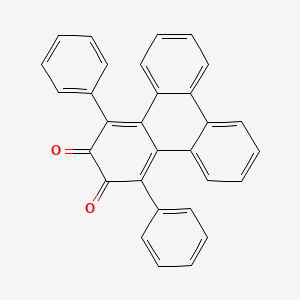
1,4-Diphenyltriphenylene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyltriphenylene-2,3-dione is a complex organic compound known for its unique structure and properties It is characterized by the presence of two phenyl groups attached to a triphenylene core with two ketone functionalities at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyltriphenylene-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diphenylbutadiene with a suitable oxidizing agent can yield the desired compound. The reaction conditions often require the use of solvents like benzene or toluene and catalysts such as palladium or platinum complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenyltriphenylene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups or the triphenylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyltriphenylene-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,4-Diphenyltriphenylene-2,3-dione involves its interaction with various molecular targets. The compound can engage in π-π stacking interactions due to its aromatic structure, which is crucial for its role in organic electronics. Additionally, its ability to undergo redox reactions makes it a valuable component in catalytic processes and as an electron transport material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthoquinone: Similar in structure but with different functional groups and reactivity.
1,4-Diphenylbutadiene: A precursor in the synthesis of 1,4-Diphenyltriphenylene-2,3-dione.
Triphenylene: The core structure without the phenyl and ketone substitutions.
Uniqueness
This compound stands out due to its unique combination of phenyl groups and ketone functionalities, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
88195-12-4 |
|---|---|
Molekularformel |
C30H18O2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1,4-diphenyltriphenylene-2,3-dione |
InChI |
InChI=1S/C30H18O2/c31-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(30(29)32)20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
CSWQWSNJYXWKFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C(=O)C2=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
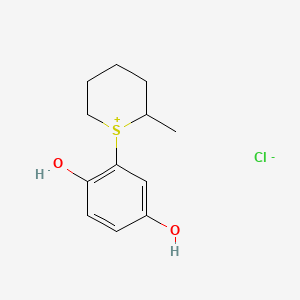
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
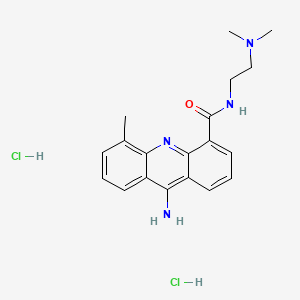
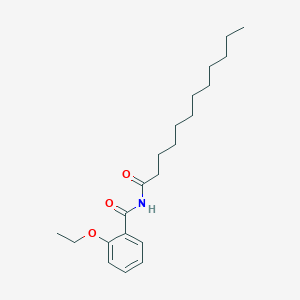
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
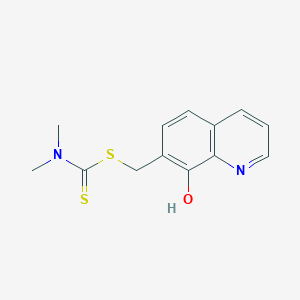
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
